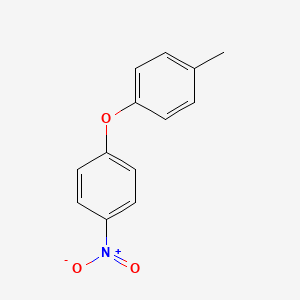








|
REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.CC(C)([O-])C.[K+].F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1>C(O)(C)(C)C>[N+:22]([C:19]1[CH:20]=[CH:21][C:16]([O:7][C:6]2[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=2)=[CH:17][CH:18]=1)([O-:24])=[O:23] |f:1.2|
|


|
Name
|
|
|
Quantity
|
190 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1O)C
|
|
Name
|
|
|
Quantity
|
220.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
272.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting yellow precipitate was removed by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with absolute ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrate and washings were evaporated on the Buchi
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined benzene layers were dried over magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a yellow residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from hexane (2 l)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC2=CC=C(C=C2)C)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |